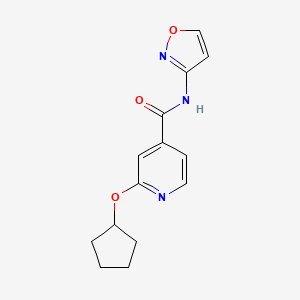

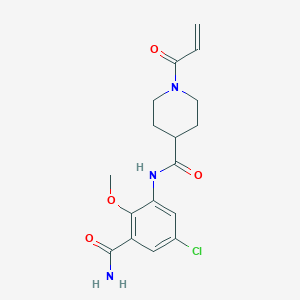

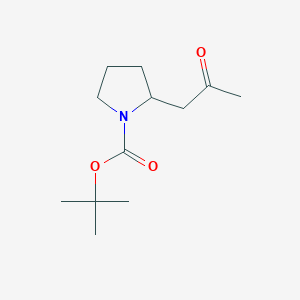

![molecular formula C19H18BrN3OS B2827028 2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-64-5](/img/structure/B2827028.png)

2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamides are a class of compounds containing a benzene ring and an amide group . They are used in a wide range of applications, including as intermediates in the synthesis of other organic compounds .

Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide group . The bromine and thiadiazole groups in your compound would likely be attached to the benzene ring .Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine . The presence of the bromine and thiadiazole groups in your compound could potentially influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, benzamides are typically solid at room temperature and are soluble in common organic solvents .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Anticancer Activity

Researchers have developed novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, synthesized via microwave-assisted, solvent-free methods. These compounds have shown promising in vitro anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. This study highlights the potential of such compounds in developing new anticancer agents (Tiwari et al., 2017).

Synthesis and Photophysical Properties

Another study focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzamide derivatives containing thiadiazole. These compounds exhibit excellent photophysical properties, including high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Novel Fluorescent Compounds

A series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes were synthesized to investigate their photophysical properties. These compounds demonstrated large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, showcasing their potential as fluorescent dyes for various applications (Zhang et al., 2017).

Antimicrobial Agents

Further research explored the antimicrobial activity of new thiadiazole and benzamide-based compounds. Some of these molecules exhibited potent antimicrobial effects, surpassing those of reference drugs, especially against Gram-positive bacteria and fungal strains. This underscores their potential in developing new antimicrobial therapies (Bikobo et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3OS/c1-10-9-11(2)13(4)16(12(10)3)18-22-23-19(25-18)21-17(24)14-7-5-6-8-15(14)20/h5-9H,1-4H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXBHCFUOYXOPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Br)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

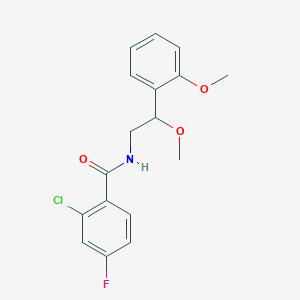

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2826946.png)

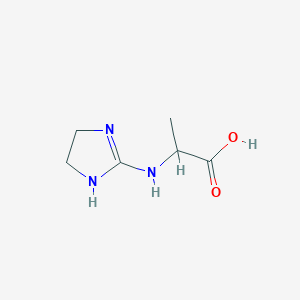

![ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2826947.png)

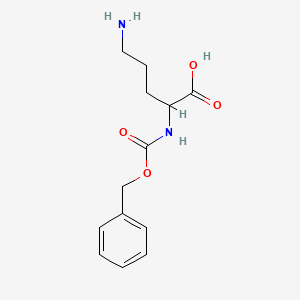

![N-[(2Z)-6-(aminosulfonyl)-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2826955.png)

![3-(2,6-dimethylphenyl)-10-methoxy-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2826960.png)

![1-Prop-2-enoyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2826964.png)